2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 2251714-66-4
Cat. No.: VC7454087
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2251714-66-4 |
---|---|
Molecular Formula | C14H21BN2O3 |
Molecular Weight | 276.14 |
IUPAC Name | 2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Standard InChI | InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)18)11(8-9)17-5/h6-8,17H,1-5H3,(H2,16,18) |
Standard InChI Key | QEXTZGGTYZUNBX-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Functional Groups
The compound belongs to the family of arylboronic esters, characterized by a benzamide backbone substituted with a methylamino group at the 2-position and a pinacol-protected boronic acid group at the 4-position. The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions . The methylamino group introduces hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior.
Comparative Physicochemical Data
While direct measurements for the target compound are unavailable, analogous structures provide insights:
The addition of the methylamino group likely increases polarity, slightly reducing LogP compared to the N-methyl analog .
Synthetic Strategies and Reaction Pathways
Key Intermediate: Pinacol Boronic Ester Formation
The pinacol boronic ester group is typically introduced via Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For example, N-methyl-4-bromobenzamide could undergo borylation to yield the 4-boronate derivative, a precursor to the target compound .
Applications in Medicinal Chemistry
Protease Inhibition
Boronic acids and esters are renowned as protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. For instance, bortezomib, a boronic acid-based drug, targets the 26S proteasome . The methylamino group in the target compound could enhance binding affinity to specific enzyme pockets.
Antibacterial and Antifungal Activity
Analogous pinacol boronate derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi such as Candida albicans . Structural modifications, such as the addition of hydrophilic groups, often improve pharmacokinetic profiles.
Future Directions and Research Gaps
Computational Modeling
Density functional theory (DFT) calculations could predict the compound’s reactivity in cross-coupling reactions. Parameters such as bond dissociation energies (BDEs) for the B–O bond would inform catalytic conditions .
Biological Screening
Priority areas include:
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Kinase inhibition assays: Targeting EGFR or VEGFR2.
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Solubility optimization: PEGylation or prodrug strategies to enhance bioavailability.
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